An In-depth Technical Guide to Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, a molecule of interest within the broader class of 1,2,4-triazole derivatives. While specific experimental data for this compound is not extensively available in public literature, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and expected spectral characteristics based on established chemical principles and data from analogous structures. The guide also delves into the well-documented biological significance of the 1,2,4-triazole scaffold, suggesting potential avenues for research and application of the title compound in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related molecules.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. The versatility of the triazole ring, both in its synthesis and its ability to interact with biological targets, makes it a privileged scaffold in drug design and development. The title compound, ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate, incorporates this key heterocycle, suggesting its potential as a bioactive molecule worthy of further investigation.
Chemical Structure and Nomenclature
The chemical structure of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is characterized by a central 1,2,4-triazole ring substituted at the 1-position with a phenyl group. An ethyl acetate moiety is connected to the 3-position of the triazole ring through an ether linkage.
Systematic Name: ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
Molecular Formula: C₁₂H₁₃N₃O₃
Molecular Weight: 247.25 g/mol
Chemical Structure:
Caption: Chemical structure of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate is via a Williamson ether synthesis. This two-step process involves the initial synthesis of the precursor, 1-phenyl-1H-1,2,4-triazol-3-ol, followed by its O-alkylation with an ethyl haloacetate.
Step 1: Synthesis of 1-Phenyl-1H-1,2,4-triazol-3-ol
The precursor, 1-phenyl-1H-1,2,4-triazol-3-ol (also known as 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one), can be synthesized from readily available starting materials such as phenylhydrazine and formic acid, followed by cyclization with a source of cyanate or a related reagent.
Reaction Scheme:
Caption: Proposed synthesis of the precursor, 1-phenyl-1H-1,2,4-triazol-3-ol.
Step 2: Synthesis of Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate
The final product can be obtained by the O-alkylation of 1-phenyl-1H-1,2,4-triazol-3-ol with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.
Reaction Scheme:
Caption: Proposed Williamson ether synthesis of the title compound.
Experimental Protocol (Proposed):
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To a solution of 1-phenyl-1H-1,2,4-triazol-3-ol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).
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Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the corresponding alkoxide.
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To this mixture, add ethyl chloroacetate (1.1 equivalents) dropwise.
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Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate.
Physicochemical Properties
| Property | 1-Phenyl-1H-1,2,4-triazol-3-ol | Ethyl Chloroacetate | Ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate (Predicted) |
| CAS Number | 4231-68-9[1] | 105-39-5[2] | Not available |
| Molecular Formula | C₈H₇N₃O | C₄H₇ClO₂ | C₁₂H₁₃N₃O₃ |
| Molecular Weight | 161.16 g/mol [1] | 122.55 g/mol [2] | 247.25 g/mol |
| Appearance | Solid | Colorless liquid[2] | Likely a solid at room temperature |
| Melting Point | 277-280 °C[1] | -26 °C[2] | Expected to be in the range of 100-150 °C |
| Boiling Point | 392.2 °C at 760 mmHg[1] | 143 °C[2] | > 300 °C (likely to decompose) |
| Solubility | Sparingly soluble in cold water, soluble in hot water and polar organic solvents. | Insoluble in water[2] | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. |
Spectral Characterization (Predicted)
The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. The following are the expected spectral data based on its chemical structure.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
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Aromatic Protons (Phenyl group): A multiplet in the range of δ 7.2-7.8 ppm, integrating to 5 protons.
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Triazole Proton: A singlet for the C-H proton of the triazole ring, expected to be downfield, likely in the range of δ 8.0-8.5 ppm.
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Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.8-5.2 ppm, integrating to 2 protons.
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Ethyl Group Protons (-O-CH₂-CH₃): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.2 ppm (3H).
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon (-C=O): A signal in the range of δ 165-170 ppm.
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Triazole Carbons: Two signals for the carbon atoms of the triazole ring, expected around δ 140-160 ppm.
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Phenyl Carbons: Four signals in the aromatic region (δ 120-140 ppm).
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Methylene Carbon (-O-CH₂-CO-): A signal around δ 65-70 ppm.
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Ethyl Group Carbons (-O-CH₂-CH₃): Signals around δ 61 ppm and δ 14 ppm.
IR Spectroscopy (Infrared Spectroscopy)
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C=O Stretch (Ester): A strong absorption band around 1750-1730 cm⁻¹.
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C-O Stretch (Ether and Ester): Strong absorption bands in the region of 1250-1000 cm⁻¹.
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C=N and C=C Stretch (Aromatic and Triazole rings): Multiple bands in the region of 1600-1450 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3100-2850 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z = 247.
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Fragmentation Pattern: Likely to show fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl acetate moiety, and cleavage of the phenyl group.
Potential Applications and Biological Significance
The 1,2,4-triazole nucleus is a well-established pharmacophore, and its derivatives have been extensively explored for various therapeutic applications.[3][4] The incorporation of an aryloxyacetate unit can further modulate the biological activity of the parent triazole.[5]
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial activities.[6][7] The title compound could be screened for its efficacy against a panel of pathogenic fungi and bacteria.
-
Anti-inflammatory and Analgesic Activity: The 1,2,4-triazole scaffold is present in several anti-inflammatory agents.[3] The synthesized compound could be evaluated for its potential to inhibit inflammatory pathways.
-
Anticonvulsant Activity: Certain 1,2,4-triazole derivatives have shown promising anticonvulsant properties.[8]
-
Herbicidal and Plant Growth Regulatory Activity: Some 1,2,4-triazole derivatives containing aryloxyacetate units have demonstrated herbicidal and plant growth-regulating activities.[5]
The diverse biological activities associated with the 1,2,4-triazole core make ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate a compelling candidate for further biological evaluation.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate. A feasible synthetic route via Williamson ether synthesis has been proposed, along with expected physicochemical and spectral properties. The established biological importance of the 1,2,4-triazole scaffold suggests that the title compound holds promise for further investigation in the fields of medicinal chemistry and drug discovery. The information presented herein is intended to serve as a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this and related novel heterocyclic compounds. Experimental validation of the proposed synthesis and characterization data is a necessary next step to fully elucidate the properties and potential of this molecule.
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